molecular formula C10H12N4 B1443452 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine CAS No. 933706-99-1

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine

Cat. No. B1443452
M. Wt: 188.23 g/mol
InChI Key: HLQVCOMZIBWLOZ-UHFFFAOYSA-N
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Description

“2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known for their wide range of biological activities, including their potential as GABA A receptor positive allosteric modulators .


Molecular Structure Analysis

The molecular structure of “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” is characterized by an imidazole ring fused with a pyridine moiety . The exact structure and properties can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” are not available, imidazopyridines in general are known to undergo various chemical reactions. For instance, they can be alkylated under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” can be determined using various analytical techniques. For instance, its melting point and molecular weight can be determined .

Scientific Research Applications

  • Pharmacological Potential

    • Field : Medicinal Chemistry
    • Application : Imidazo[4,5-b]pyridine derivatives have been found to play a crucial role in numerous disease conditions . They have been used as GABA A receptor positive allosteric modulators .
    • Results : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
  • Inhibitors of c-MET Kinases

    • Field : Cancer Research
    • Application : Imidazo[4,5-b]pyridine derivatives have been used as inhibitors of c-MET kinases .
    • Results : These inhibitors may be useful for stopping carcinogenesis .

Future Directions

The future directions for “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by imidazopyridines .

properties

IUPAC Name

2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQVCOMZIBWLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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